![molecular formula C24H32N4O3S B10947888 5-{5-[(4-tert-butylphenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10947888.png)
5-{5-[(4-tert-butylphenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenoxy group: This step involves the reaction of the furan derivative with 4-(tert-butyl)phenol in the presence of a suitable catalyst.
Introduction of the triazole ring: This can be done via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Addition of the morpholinopropyl group: This step involves the reaction of the triazole derivative with a morpholine derivative under suitable conditions.
Formation of the hydrosulfide group: This final step can be achieved by introducing a sulfur source, such as hydrogen sulfide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and furan moieties.
Reduction: Reduction reactions can occur at the triazole ring and other reducible functional groups.
Substitution: The phenoxy and morpholinopropyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups play a crucial role in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-4H-1,2,4-TRIAZOLE: Lacks the morpholinopropyl and hydrosulfide groups.
5-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOLE: Lacks the hydrosulfide group.
Uniqueness
The presence of the morpholinopropyl and hydrosulfide groups in 5-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain targets, as well as its reactivity in various chemical reactions.
Properties
Molecular Formula |
C24H32N4O3S |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
3-[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-4-(3-morpholin-4-ylpropyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H32N4O3S/c1-24(2,3)18-5-7-19(8-6-18)30-17-20-9-10-21(31-20)22-25-26-23(32)28(22)12-4-11-27-13-15-29-16-14-27/h5-10H,4,11-17H2,1-3H3,(H,26,32) |
InChI Key |
JNDDCUZBIGDINN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C3=NNC(=S)N3CCCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.